molecular formula C5H11Br2N B6219142 (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis CAS No. 2742623-91-0

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis

Cat. No.: B6219142
CAS No.: 2742623-91-0
M. Wt: 245
InChI Key:
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Description

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is a cyclobutane derivative with a bromomethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction.

    Bromomethylation: Introduction of the bromomethyl group can be achieved using bromomethylation reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions using appropriate amine sources.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Used in studies to understand the behavior of cyclobutane derivatives in biological systems.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-(chloromethyl)cyclobutan-1-amine hydrochloride: Similar structure with a chloromethyl group instead of a bromomethyl group.

    (1s,3s)-3-(hydroxymethyl)cyclobutan-1-amine: Similar structure with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

(1s,3s)-3-(bromomethyl)cyclobutan-1-amine hydrobromide, cis is unique due to the presence of the bromomethyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

2742623-91-0

Molecular Formula

C5H11Br2N

Molecular Weight

245

Purity

95

Origin of Product

United States

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